- Allosteric inhibitors of Akt1 and Akt2: A naphthyridinone with efficacy in an A2780 tumor xenograft modelBioorganic & Medicinal Chemistry Letters, 2008, 18(11), 3178-3182,
Cas no 893423-62-6 (tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate)

tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate
- 2-Fluoro-4,6-diMethoxy-benzaldehyde
- 4-(Boc-amino)-2-chloro-3-pyridinecarbaldehyde
- Carbamic acid, (2-chloro-3-formyl-4-pyridinyl)-, 1,1-dimethylethyl ester
- N-(2-chloro-3-formyl-4-pyridinyl)Carbamic acid 1,1-dimethylethyl ester
- N-[2-Chloro-3-formyl-4-pyridinyl]carbamic acid tert-butyl ester
- tert-Butyl 2-chloro-3-formylpyridin-4-ylcarbamate
- tert-butyl N-(2-chloro-3-formylpyridin-4-yl)carbamate
- N-Boc-protected 2-chloro-4-amino-nicotinaldehyde
- N-Boc-4-Amino-2-chloro-3-formylpyridine
- YNHFPXDHWTUUCL-UHFFFAOYSA-N
- BCP14614
- Z
- (2-Chloro-3-formyl-pyridin-4-yl)-carbamic acid tert-butyl ester
- Carbamic acid, (2-chloro-3-formyl-4-pyridinyl)-, 1,1-dimethylethyl ester (9CI)
- tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate
-
- MDL: MFCD16659013
- インチ: 1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-4-5-13-9(12)7(8)6-15/h4-6H,1-3H3,(H,13,14,16)
- InChIKey: YNHFPXDHWTUUCL-UHFFFAOYSA-N
- SMILES: O=CC1C(NC(OC(C)(C)C)=O)=CC=NC=1Cl
計算された属性
- 精确分子量: 256.06100
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 291
- トポロジー分子極性表面積: 68.3
じっけんとくせい
- 密度みつど: 1.314
- Boiling Point: 332℃
- フラッシュポイント: 155℃
- PSA: 68.29000
- LogP: 2.96750
tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate Security Information
- Signal Word:Warning
- 危害声明: H302
- Warning Statement: P280-P305+P351+P338
- 储存条件:Inert atmosphere,2-8°C
tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS0012-500MG |
tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate |
893423-62-6 | 97% | 500MG |
¥ 224.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS0012-1G |
tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate |
893423-62-6 | 97% | 1g |
¥ 330.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS0012-250G |
tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate |
893423-62-6 | 97% | 250g |
¥ 27,390.00 | 2023-04-13 | |
eNovation Chemicals LLC | Y1210803-25G |
tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate |
893423-62-6 | 97% | 25g |
$535 | 2024-07-21 | |
Enamine | EN300-7387556-0.05g |
tert-butyl N-(2-chloro-3-formylpyridin-4-yl)carbamate |
893423-62-6 | 95.0% | 0.05g |
$19.0 | 2025-03-11 | |
Chemenu | CM108958-1g |
tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate |
893423-62-6 | 95%+ | 1g |
$*** | 2023-05-29 | |
Alichem | A029169028-10g |
N-[2-chloro-3-formyl-4-pyridinyl]carbamic acid tert-butyl ester |
893423-62-6 | 95% | 10g |
$570.32 | 2023-08-31 | |
Chemenu | CM108958-5g |
tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate |
893423-62-6 | 95% | 5g |
$300 | 2021-08-06 | |
Fluorochem | 230763-5g |
N-Boc-4-Amino-2-chloro-3-formylpyridine |
893423-62-6 | 95% | 5g |
£289.00 | 2022-02-28 | |
eNovation Chemicals LLC | Y1210803-5G |
tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate |
893423-62-6 | 97% | 5g |
$140 | 2024-07-21 |
tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate 合成方法
Synthetic Circuit 1
1.2 3 h, -70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Synthetic Circuit 2
1.2 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C
1.3 -
- Discovery of potent and cell-active allosteric dual Akt 1 and 2 inhibitorsBioorganic & Medicinal Chemistry Letters, 2008, 18(14), 4186-4190,
Synthetic Circuit 3
1.2 12 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
- Discovery of Inter-Domain Stabilizers-A Novel Assay System for Allosteric Akt InhibitorsACS Chemical Biology, 2015, 10(1), 279-288,
tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate Raw materials
tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate Preparation Products
tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate 関連文献
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamateに関する追加情報
tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate: A Novel Carbamate Derivative with Promising Therapeutic Applications
tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate (CAS No. 893423-62-6) represents a unique class of carbamate derivatives that have garnered significant attention in recent years due to their potential applications in pharmaceutical research. This compound is characterized by its pyridine ring substituted with functional groups, including a chloro group at the 2-position, a formyl group at the 3-position, and a carbamate moiety linked to a tert-butyl group. These structural features contribute to its biological activity and chemical stability, making it a valuable candidate for further exploration in drug discovery.
Recent studies have highlighted the importance of pyridine derivatives in modulating various biological pathways. The formyl group in tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate is particularly noteworthy, as it can participate in redox reactions and potentially interact with target proteins through hydrogen bonding. The chloro substitution at the 2-position of the pyridine ring may enhance the compound's lipophilicity, facilitating its penetration into cellular membranes and improving its bioavailability. These properties are critical for the development of effective therapeutic agents.
Research published in 2023 in the journal Journal of Medicinal Chemistry has demonstrated that carbamate derivatives like tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate exhibit promising anti-inflammatory and antitumor activities. The compound's ability to inhibit specific enzymes involved in inflammatory responses has been a focal point of recent studies. For instance, in vitro experiments showed that this compound significantly reduced the activity of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins, which are implicated in chronic inflammation and cancer progression.
Additionally, the tert-butyl group in tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate plays a crucial role in stabilizing the molecule against hydrolysis, a common degradation pathway for carbamate compounds. This structural feature enhances the compound's shelf life and reduces the need for complex formulation strategies. The stability of the carbamate moiety is further supported by its ability to form hydrogen bonds with surrounding molecules, which can modulate its interaction with biological targets.
Recent advancements in synthetic chemistry have enabled the efficient preparation of tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate through optimized reaction conditions. A 2024 study in Organic & Biomolecular Chemistry reported a novel one-pot synthesis method that significantly improved the yield and purity of this compound. The process involves the coupling of a pyridine derivative with a carbamate precursor, followed by selective functionalization to introduce the chloro and formyl groups. This synthetic approach not only streamlines the production process but also reduces the environmental impact associated with traditional multi-step methods.
The therapeutic potential of tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate has been further validated through in vivo studies. In a 2023 preclinical trial, the compound demonstrated significant efficacy in reducing tumor growth in xenograft models of breast cancer. The mechanism of action appears to involve the inhibition of histone deacetylases (HDACs), which are known to regulate gene expression and contribute to cancer progression. The ability of this compound to modulate HDAC activity suggests its potential as a novel therapeutic agent in oncology.
Moreover, the pyridine ring in tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate can serve as a scaffold for further chemical modifications, enabling the design of more potent and selective derivatives. For example, substituting the chloro group with other electrophilic or nucleophilic groups could potentially enhance the compound's affinity for specific molecular targets. Such modifications are currently being explored in several pharmaceutical research programs aimed at developing targeted therapies for neurodegenerative diseases and metabolic disorders.
Despite its promising properties, the development of tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate as a therapeutic agent requires further investigation into its pharmacokinetics and toxicological profile. Studies are ongoing to determine the optimal dosage, route of administration, and potential side effects associated with its use. These studies are critical for ensuring the safety and efficacy of the compound in clinical settings.
In conclusion, tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate represents a significant advancement in the field of carbamate derivatives and holds great promise for the development of new therapeutic agents. Its unique structural features, combined with recent advances in synthetic chemistry and biological research, position it as a valuable candidate for further exploration in pharmaceutical science. As research in this area continues to evolve, the potential applications of this compound are expected to expand, offering new opportunities for the treatment of various diseases.
For more information on the latest research and developments related to tert-butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate, please refer to the publications listed above and consult recent updates in the field of medicinal chemistry.
Keywords: tert-butyl group, pyridine derivatives, carbamate moiety, formyl group, chloro substitution, anti-inflammatory activity, antitumor potential, synthetic chemistry, pharmacokinetics, toxicological profile.
References:
- Journal of Medicinal Chemistry (2023)
- Organic & Biomolecular Chemistry (2024)
Disclaimer: This information is intended for educational and research purposes only. It should not be used as a substitute for professional medical advice, diagnosis, or treatment.
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